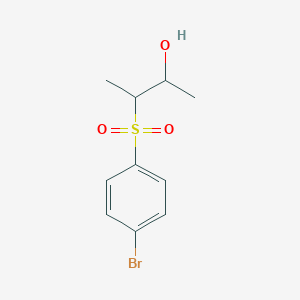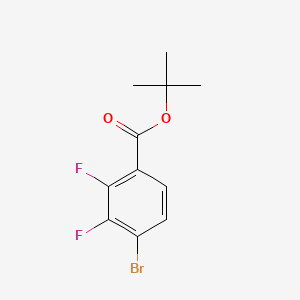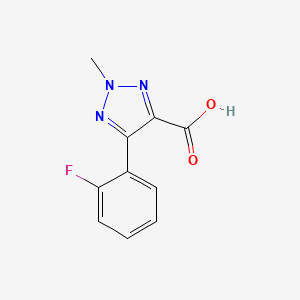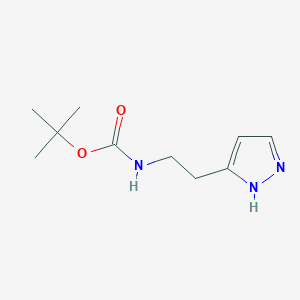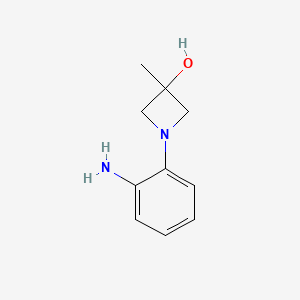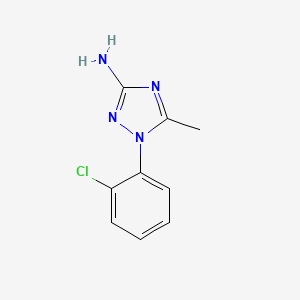![molecular formula C9H10ClFN2 B13455070 3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B13455070.png)
3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C9H9FN2·HCl. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the 3-position and a [(methylamino)methyl] group at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride typically involves the following steps:
Nitration: The starting material, 3-fluorotoluene, undergoes nitration to form 3-fluoro-4-nitrotoluene.
Reduction: The nitro group in 3-fluoro-4-nitrotoluene is reduced to an amino group, resulting in 3-fluoro-4-aminotoluene.
Formylation: The amino group is then formylated to produce 3-fluoro-4-formylaminotoluene.
Methylation: The formyl group is methylated to yield 3-fluoro-4-[(methylamino)methyl]toluene.
Cyanation: Finally, the methyl group is converted to a nitrile group, forming 3-Fluoro-4-[(methylamino)methyl]benzonitrile, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Forms 3-Fluoro-4-[(methylamino)methyl]benzylamine.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The fluoro and nitrile groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 3-Fluoro-4-methylbenzonitrile
- 3-Fluoro-4-(hydroxymethyl)benzonitrile
- 4-Fluoro-3-(trifluoromethyl)benzenamine
Uniqueness
3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C9H10ClFN2 |
|---|---|
分子量 |
200.64 g/mol |
IUPAC 名称 |
3-fluoro-4-(methylaminomethyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C9H9FN2.ClH/c1-12-6-8-3-2-7(5-11)4-9(8)10;/h2-4,12H,6H2,1H3;1H |
InChI 键 |
RARBTNYLTCGFRY-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=C(C=C(C=C1)C#N)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


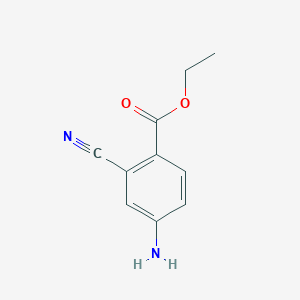
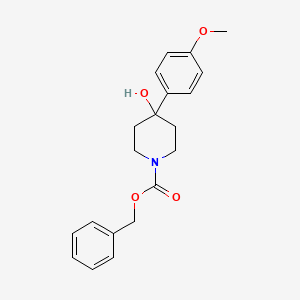
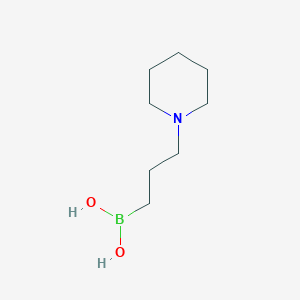
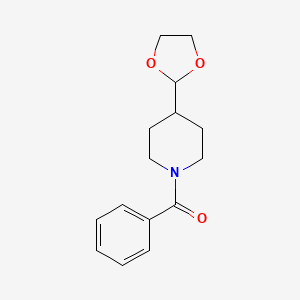
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid](/img/structure/B13455014.png)

![1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride](/img/structure/B13455019.png)
